molecular formula C9H11BrN2 B1313280 3-Bromo-4-(pyrrolidin-1-yl)pyridine CAS No. 257937-23-8

3-Bromo-4-(pyrrolidin-1-yl)pyridine

Cat. No.: B1313280
CAS No.: 257937-23-8
M. Wt: 227.1 g/mol
InChI Key: MBBBWYVLXDPSHM-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the third position and a pyrrolidine ring at the fourth position

Scientific Research Applications

3-Bromo-4-(pyrrolidin-1-yl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce a bromine atom at the third position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Nucleophilic Substitution: The brominated pyridine is then subjected to nucleophilic substitution with pyrrolidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo further substitution reactions, particularly at the bromine site. Common reagents for these reactions include organometallic compounds such as Grignard reagents and organolithium reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds), bases (e.g., potassium carbonate, sodium hydride).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or the pyrrolidine ring.

Comparison with Similar Compounds

  • 3-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 3-Bromo-4-(piperidin-1-yl)pyridine
  • 3-Bromo-4-(morpholin-1-yl)pyridine

Comparison:

  • 3-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidine ring at the second position. This positional difference can lead to variations in reactivity and biological activity.
  • 3-Bromo-4-(piperidin-1-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring. The larger ring size can affect the compound’s steric properties and interactions with biological targets.
  • 3-Bromo-4-(morpholin-1-yl)pyridine: Features a morpholine ring, introducing an oxygen atom into the ring structure. This can influence the compound’s polarity and hydrogen bonding capabilities.

Uniqueness: 3-Bromo-4-(pyrrolidin-1-yl)pyridine stands out due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts unique steric and electronic properties. These characteristics make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBWYVLXDPSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444052
Record name 3-bromo-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257937-23-8
Record name 3-bromo-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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